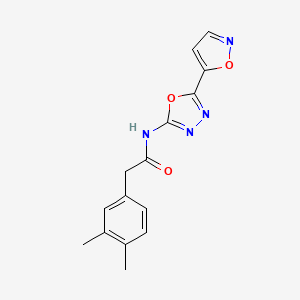

2-(3,4-dimethylphenyl)-N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)acetamide

Description

2-(3,4-Dimethylphenyl)-N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)acetamide is a heterocyclic compound featuring a 1,3,4-oxadiazole core linked to an isoxazole moiety via an acetamide bridge. This compound belongs to a class of hybrid molecules designed to combine the pharmacological advantages of oxadiazoles (e.g., metabolic stability) and isoxazoles (e.g., anti-inflammatory or enzyme inhibitory activity) .

Properties

IUPAC Name |

2-(3,4-dimethylphenyl)-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N4O3/c1-9-3-4-11(7-10(9)2)8-13(20)17-15-19-18-14(21-15)12-5-6-16-22-12/h3-7H,8H2,1-2H3,(H,17,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHXSYADDDMXBKT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)CC(=O)NC2=NN=C(O2)C3=CC=NO3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dimethylphenyl)-N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)acetamide typically involves the following steps:

Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through the reaction of 3,4-dimethylphenylhydrazine with an appropriate β-keto ester under acidic conditions.

Formation of the Oxadiazole Ring: The oxadiazole ring is formed by the cyclization of a hydrazide derivative with a suitable carboxylic acid derivative in the presence of a dehydrating agent such as phosphorus oxychloride.

Coupling Reaction: The final step involves the coupling of the isoxazole and oxadiazole intermediates with acetic anhydride to form the desired acetamide compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and automated synthesis platforms to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-dimethylphenyl)-N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of oxides and carboxylic acids.

Reduction: Formation of alcohols and amines.

Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2-(3,4-dimethylphenyl)-N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)acetamide has several scientific research applications:

Medicinal Chemistry: The compound is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent due to its ability to interact with biological targets.

Material Science: It is explored for its use in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Biological Studies: The compound is used in biochemical assays to study enzyme inhibition and receptor binding.

Industrial Applications: It is investigated for its potential use as a precursor in the synthesis of other valuable chemical entities.

Mechanism of Action

The mechanism of action of 2-(3,4-dimethylphenyl)-N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways.

Comparison with Similar Compounds

Key Observations:

Substituent Impact on Synthesis :

- The bis(4-methoxyphenyl)isoxazole derivative (3c) exhibits a low yield (20%), likely due to steric hindrance from the bulky methoxy groups, whereas simpler alkyl/aryl substituents (e.g., diphenylmethyl in compound 4) may improve reaction efficiency .

- Sulfanyl-linked acetamides (e.g., 8t) often employ S-alkylation strategies, contrasting with the acetamide coupling methods used for isoxazole-oxadiazole hybrids .

Spectroscopic Characterization :

- All compounds rely on FT-IR (for amide C=O stretches), $^1$H/$^13$C NMR (to confirm substituent integration), and mass spectrometry (for molecular ion validation) .

- The target compound’s 3,4-dimethylphenyl group would exhibit distinct aromatic proton splitting in $^1$H NMR compared to methoxy or sulfonamide substituents in analogs .

Table 2: Bioactivity of Selected Analogues

Key Observations:

Enzyme Inhibition :

- COX-1 Selectivity : The bis(4-methoxyphenyl)isoxazole derivative (from ) shows COX-1 inhibition, suggesting that electron-donating substituents (e.g., methoxy) enhance affinity for COX’s hydrophobic pocket . The target compound’s 3,4-dimethylphenyl group may mimic this effect.

- LOX Inhibition : Sulfanyl-linked acetamides (e.g., 8t) demonstrate moderate LOX inhibition, possibly due to redox-active sulfur atoms or indole-mediated interactions .

Structure-Activity Relationships (SAR) :

- Isoxazole vs. Sulfanyl Linkers : Isoxazole-containing compounds (e.g., target compound) may favor anti-inflammatory pathways (COX/LOX), while sulfanyl derivatives (e.g., 8t) show broader enzyme inhibition .

- Substituent Bulk : Bulky groups (e.g., diphenylmethyl in compound 4) may reduce bioavailability, whereas smaller alkyl groups (e.g., dimethylphenyl in the target compound) could improve membrane permeability .

Biological Activity

The compound 2-(3,4-dimethylphenyl)-N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)acetamide is a complex organic molecule notable for its structural diversity and potential therapeutic applications. This compound integrates functional groups that may confer significant biological activities, particularly in antimicrobial and anticancer domains. The presence of isoxazole and oxadiazole rings suggests a promising pharmacological profile.

Chemical Structure and Properties

The molecular structure of the compound can be summarized as follows:

- Molecular Formula : CHNO

- Key Functional Groups :

- Acetamide moiety

- Isoxazole ring

- Oxadiazole ring

- Dimethylphenyl group

This unique combination enhances lipophilicity, potentially influencing solubility and biological interactions.

Biological Activity Overview

Research has indicated that derivatives of oxadiazoles and isoxazoles exhibit a range of biological activities:

-

Antimicrobial Activity :

- The heterocyclic structures present in the compound are known to disrupt bacterial cell membranes or inhibit essential enzymes. Preliminary studies suggest that compounds similar to this structure may possess significant antimicrobial properties against various bacterial strains .

-

Anticancer Potential :

- Studies on related oxadiazole derivatives have demonstrated substantial cytotoxic effects on cancer cell lines. For instance, compounds with similar structures have shown IC values as low as 0.14 μM against A549 human lung cancer cells . The mechanism often involves the inhibition of key enzymes involved in cancer progression such as topoisomerase and histone deacetylase (HDAC) .

Anticancer Activity

A study synthesized several new oxadiazole derivatives and tested their effects on various cancer cell lines, including A549 (lung cancer), C6 (glioma), and L929 (fibroblast). Notably, compounds like 4h exhibited excellent antiproliferative activity with IC values below 0.14 μM against A549 cells . This highlights the potential of the oxadiazole moiety in anticancer drug design.

Antimicrobial Activity

Research into similar compounds has shown promising results in inhibiting bacterial growth. The presence of both isoxazole and oxadiazole rings suggests a dual mechanism of action that could enhance efficacy against resistant bacterial strains .

Comparative Analysis

| Compound Name | Structure Features | Unique Aspects | Biological Activity |

|---|---|---|---|

| 5-Isoxazol-5-yl-1,3,4-oxadiazol-2-amines | Isoxazole and oxadiazole rings | Diverse biological activities | Antimicrobial, anticancer |

| 1,3,4-Oxadiazole | Oxadiazole ring | Lacks isoxazole moiety | Limited compared to combined structures |

| Isoxazole Derivatives | Isoxazole only | No oxadiazole component | Varies widely based on substitutions |

The biological activity of This compound may involve:

- Enzyme Inhibition : Targeting enzymes critical for cancer cell proliferation and survival.

- Membrane Disruption : Altering membrane integrity in microbial cells leading to cell death.

The lipophilic nature due to the dimethylphenyl group may facilitate better membrane penetration, enhancing its therapeutic potential.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.